molecular formula C16H18N2O2 B7475683 N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide

N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide

Cat. No. B7475683
M. Wt: 270.33 g/mol
InChI Key: QFQZUOHJNXMKTA-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide, also known as CPI-1189, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoline carboxamides and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide is not fully understood. However, it is believed to act as a partial agonist of the dopamine D2 receptor and an antagonist of the serotonin 5-HT2A receptor. This compound has also been found to modulate the activity of the glutamate NMDA receptor. These actions are thought to contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. This compound has also been found to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has several advantages for lab experiments. It has been found to be highly selective for its target receptors and has a favorable pharmacokinetic profile. This compound has also been found to be well-tolerated in animal studies. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research on N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its potential as a cognitive enhancer and its effects on learning and memory. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic profile.

Synthesis Methods

The synthesis of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide involves the reaction of 2-chloro-3-cyclopentylquinoline with methylamine, followed by the addition of ethyl chloroformate and sodium azide. The resulting compound is then treated with acetic anhydride to yield this compound. This synthesis method has been reported to yield this compound with a purity of over 95%.

Scientific Research Applications

N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties. This compound has also been shown to improve cognitive function and reduce inflammation. Additionally, this compound has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-18(12-7-3-4-8-12)16(20)13-10-11-6-2-5-9-14(11)17-15(13)19/h2,5-6,9-10,12H,3-4,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQZUOHJNXMKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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